molecular formula C10H5F7 B14226643 (1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)benzene CAS No. 783372-47-4

(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)benzene

Cat. No.: B14226643
CAS No.: 783372-47-4
M. Wt: 258.13 g/mol
InChI Key: GQCXEXSJMNLNJW-UHFFFAOYSA-N
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Description

(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)benzene is a fluorinated organic compound characterized by the presence of a heptafluorobut-1-en-1-yl group attached to a benzene ring. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of the fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)benzene typically involves the reaction of heptafluorobut-1-ene with benzene under specific conditions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the attainment of high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of fluorinated drugs.

    Industry: It is employed in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of (1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)benzene involves its interaction with molecular targets through various pathways. The high electronegativity of the fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. This can result in altered chemical and biological activities, making it a valuable compound for studying fluorine’s effects on molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,4-Heptafluoro-1-butanol: A fluorinated alcohol with similar fluorine content but different functional groups.

    2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: A methacrylate ester with a heptafluorobutyl group.

Uniqueness

(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)benzene is unique due to its combination of a fluorinated alkene group and a benzene ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to other fluorinated compounds.

Properties

CAS No.

783372-47-4

Molecular Formula

C10H5F7

Molecular Weight

258.13 g/mol

IUPAC Name

1,2,3,3,4,4,4-heptafluorobut-1-enylbenzene

InChI

InChI=1S/C10H5F7/c11-7(6-4-2-1-3-5-6)8(12)9(13,14)10(15,16)17/h1-5H

InChI Key

GQCXEXSJMNLNJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C(C(F)(F)F)(F)F)F)F

Origin of Product

United States

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